N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a butyl chain at the N5 position and a 4-methylphenyl group at the C3 position.
Properties
IUPAC Name |
N-butyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-3-4-13-21-19-16-7-5-6-8-17(16)25-20(22-19)18(23-24-25)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZUYJZDSJNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 331.423 g/mol
- CAS Number : 866843-74-5
The compound features a triazole ring fused with a quinazoline moiety, along with a butyl group and a para-methylphenyl substituent. Its unique structure is believed to contribute to its diverse pharmacological properties.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications:
Antihistaminic Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant antihistaminic properties. A related compound, 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated potent activity in protecting against histamine-induced bronchospasm in guinea pigs. This suggests that this compound may exhibit similar antihistaminic effects due to structural similarities .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:
- Formation of the Triazole Ring : Reacting 2-aminobenzonitrile with an alkyne in the presence of a copper catalyst.
- Substitution Reactions : Introducing the butyl and para-methylphenyl groups through subsequent reactions with suitable amines.
This method can be optimized for higher yields and purity in an industrial setting by adjusting reaction parameters such as temperature and pressure .
Case Studies and Research Findings
A comprehensive review of related compounds indicates a trend in biological activity correlating with structural modifications:
These findings suggest that similar modifications to this compound could yield compounds with enhanced biological activities.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Triazoloquinazoline Derivatives
Key Observations :
Table 2: Anticancer Activity of Triazoloquinazoline Derivatives
Key Findings :
- Core Structure Impact: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e] derivatives) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines, likely due to enhanced π-stacking and electronic effects .
- Substituent Influence : The target compound’s 4-methylphenyl and butyl groups may confer moderate activity but require optimization for solubility and potency.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Implications :
- The target compound’s moderate LogP balances permeability and solubility but may require formulation adjustments for in vivo efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
